4-Hydroxydecenal

Overview

Description

4-Hydroxydecenal plays an important role in the excretion/detoxification of endogenous and exogenous organic anions, especially from the brain and kidney . It is involved in the transport basolateral of steviol, fexofenadine .

Synthesis Analysis

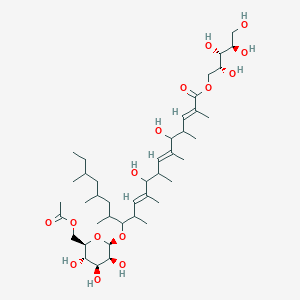

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based on their chemical and physical characteristics: small, water-soluble, non-protein-bound compounds, such as urea; small, lipid-soluble and/or protein-bound compounds, such as the phenols; and larger so-called middle-molecules, such as beta2-microglobulin . Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease, and cardiovascular disease .Molecular Structure Analysis

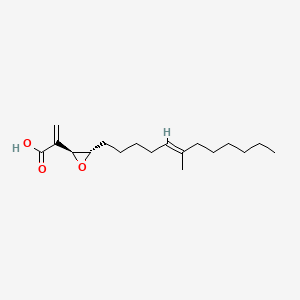

The chemical formula of this compound is C10H18O2. It has an average molecular mass of 170.249 g/mol and a monoisotopic mass of 170.131 g/mol . The IUPAC name is (2E)-4-hydroxydec-2-enal .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that chemical reactions are often used in quantitative analysis . These reactions can involve the formation of a precipitate, the production of gas, or a color change .Scientific Research Applications

Chemistry and Analysis

4-Hydroxydecenal (HDE) is a lipid peroxidation product known for its reactivity and cytotoxicity. It can form through several oxidative routes involving hydroperoxides, alkoxyl radicals, epoxides, and fatty acyl cross-linking reactions. HDE-adducts to proteins are detectable in inflammatory situations such as atherosclerotic lesions. Mass spectrometry is crucial for identifying proteins modified by HDE and understanding its interactions with redox-sensitive cell signaling proteins (Spickett, 2013).

Biosynthesis and Biotechnological Applications

HDE derivatives play a role in the biosynthesis of valuable industrial chemicals. For instance, 4-Hydroxybutyric acid, a related compound, is a key platform chemical used in producing bioplastics and other products. The biosynthesis of these chemicals from methane, using engineered strains of Methylosinus trichosporium, illustrates the potential for creating polyhydroxyalkanoates and their monomers from single carbon sources like methane (Nguyen & Lee, 2021).

Mechanism of Action

4-Hydroxydecenal functions as a constitutive NADPH oxidase which generates superoxide intracellularly upon formation of a complex with CYBA/p22phox . It regulates signaling cascades probably through phosphatases inhibition . It may function as an oxygen sensor regulating the KCNK3/TASK-1 potassium channel and HIF1A activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-4-hydroxydec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-10,12H,2-5,7H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQZDHGXJUBNIK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29389-17-1 | |

| Record name | 4-Hydroxy-2-decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029389171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)

![2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1240289.png)

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1240304.png)